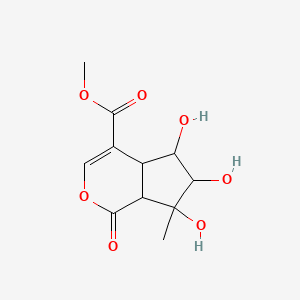
Posoquenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posoquenin is a chemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22466 g/mol . It is known by its IUPAC name, methyl 5,6,7-trihydroxy-7-methyl-1-oxo-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-4-carboxylate . The compound features a complex structure that includes multiple hydroxyl groups, a five-membered ring, and a six-membered ring .
Preparation Methods
The synthetic routes for Posoquenin involve several steps, typically starting with the preparation of the cyclopenta[c]pyran core. This core is then functionalized with hydroxyl groups and a carboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Posoquenin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Scientific Research Applications
Posoquenin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: this compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Posoquenin involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used .
Comparison with Similar Compounds
Posoquenin can be compared with other similar compounds, such as organophosphates and carbamates. These compounds share some structural similarities but differ in their specific functional groups and reactivity. This compound’s unique combination of hydroxyl groups and ring structures sets it apart from these other compounds, making it a valuable tool in various research applications .
Properties
CAS No. |
75853-66-6 |
|---|---|
Molecular Formula |
C11H14O7 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
methyl 5,6,7-trihydroxy-7-methyl-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C11H14O7/c1-11(16)6-5(7(12)8(11)13)4(9(14)17-2)3-18-10(6)15/h3,5-8,12-13,16H,1-2H3 |
InChI Key |
QWQJCCRASRUSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(C1O)O)C(=COC2=O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


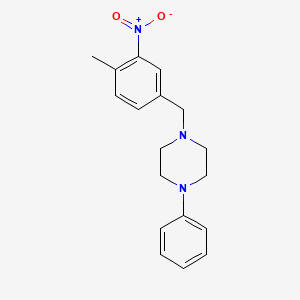
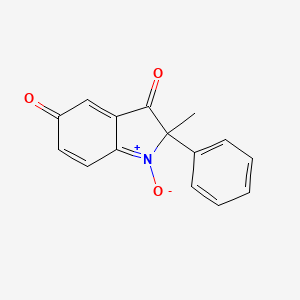
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
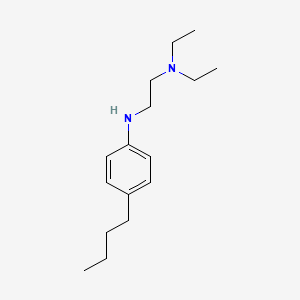

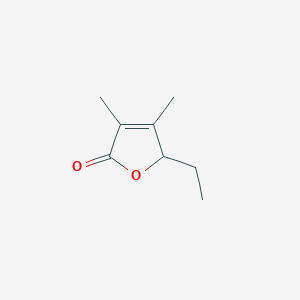
![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
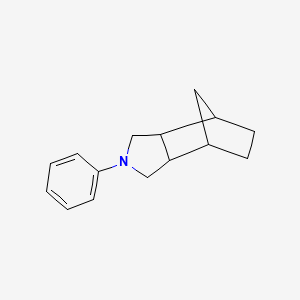
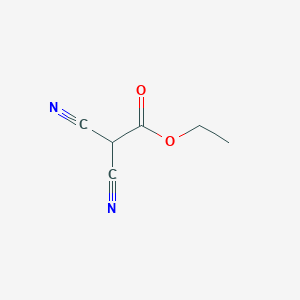

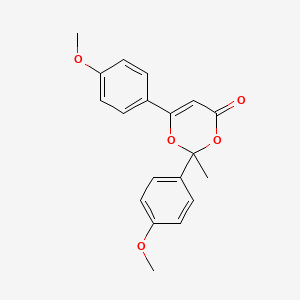
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
